molecular formula C13H11ClO3 B6379964 5-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol CAS No. 1261989-36-9

5-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol

Cat. No.: B6379964
CAS No.: 1261989-36-9
M. Wt: 250.68 g/mol
InChI Key: LECNVMKPZBYCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a phenyl ring

Properties

IUPAC Name

5-(2-chloro-5-hydroxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3/c1-17-13-5-2-8(6-12(13)16)10-7-9(15)3-4-11(10)14/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECNVMKPZBYCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685615
Record name 6'-Chloro-4-methoxy[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-36-9
Record name 6'-Chloro-4-methoxy[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol typically involves the chlorination of 2-hydroxyphenyl compounds followed by methoxylation. One common method includes the reaction of 2-chloro-5-hydroxyphenyl with methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of 5-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydroxy group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are employed under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

5-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-hydroxyphenylglycine: An agonist of metabotropic glutamate receptors.

    Chloroxylenol: An antiseptic and disinfectant agent.

Uniqueness

5-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group, in particular, differentiates it from other similar compounds, providing unique properties in terms of solubility and interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.